5-amino-1-(3-fluorobenzyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(3-fluorobenzyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3-fluorobenzyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.
Attachment of the Fluorobenzyl and Phenylethyl Groups: These groups can be attached through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the triazole ring.
Reduction: Reduction reactions could target the triazole ring or the carboxamide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzyl and phenylethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicine, the compound could be explored as a potential drug candidate. Its structure suggests it might interact with biological targets such as enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-amino-1-(3-fluorobenzyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological activity. Generally, triazole derivatives exert their effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to various downstream effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family.
Fluorobenzyl Derivatives: Compounds containing the fluorobenzyl group, known for their biological activity.
Phenylethyl Derivatives: Compounds containing the phenylethyl group, often used in pharmaceuticals.
Uniqueness
What sets 5-amino-1-(3-fluorobenzyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
5-amino-1-[(3-fluorophenyl)methyl]-N-(2-phenylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c19-15-8-4-7-14(11-15)12-24-17(20)16(22-23-24)18(25)21-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12,20H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQJHQBHFZXOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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